molecular formula C7H12O3 B14018935 3-(Methoxymethyl)pent-1-yn-3-ol

3-(Methoxymethyl)pent-1-yn-3-ol

Cat. No.: B14018935
M. Wt: 144.17 g/mol
InChI Key: VBRZIQFZGYDQGW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pent-1-yn-3-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of pentynol, characterized by the presence of a methoxymethyl group attached to the third carbon of the pentyn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pent-1-yn-3-ol typically involves the alkylation of 3-pentyn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:

3-Pentyn-1-ol+Methoxymethyl chlorideNaHThis compound\text{3-Pentyn-1-ol} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaH}} \text{this compound} 3-Pentyn-1-ol+Methoxymethyl chlorideNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 3-(Methoxymethyl)pent-1-yn-3-one.

    Reduction: Formation of 3-(Methoxymethyl)pent-1-en-3-ol or 3-(Methoxymethyl)pentan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)pent-1-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pent-1-yn-3-ol involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The triple bond provides a site for further chemical modifications, allowing the compound to act as a versatile intermediate in various pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: Similar structure but lacks the methoxymethyl group.

    3-Pentyn-1-ol: The parent compound without any substituents on the third carbon.

Uniqueness

3-(Methoxymethyl)pent-1-yn-3-ol is unique due to the presence of both a methoxymethyl group and a triple bond, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for synthetic applications and research.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-methoxy-2-(methoxymethyl)but-3-yn-2-ol

InChI

InChI=1S/C7H12O3/c1-4-7(8,5-9-2)6-10-3/h1,8H,5-6H2,2-3H3

InChI Key

VBRZIQFZGYDQGW-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)(C#C)O

Origin of Product

United States

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